molecular formula C8H5Cl2NO3S B2566894 6-Chloro-2-oxoindoline-5-sulfonyl chloride CAS No. 923231-83-8

6-Chloro-2-oxoindoline-5-sulfonyl chloride

Cat. No.: B2566894
CAS No.: 923231-83-8
M. Wt: 266.09
InChI Key: AFFKEZJREGYOPJ-UHFFFAOYSA-N
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Description

6-Chloro-2-oxoindoline-5-sulfonyl chloride is a chemical compound with the molecular formula C8H5Cl2NO3S and a molecular weight of 266.10 g/mol . This compound is a derivative of indoline, featuring a sulfonyl chloride group at the 5-position and a chlorine atom at the 6-position. It is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-oxoindoline-5-sulfonyl chloride typically involves the chlorination of 2-oxoindoline-5-sulfonic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) under reflux conditions. The general reaction scheme is as follows:

2-oxoindoline-5-sulfonic acid+SOCl26-Chloro-2-oxoindoline-5-sulfonyl chloride+SO2+HCl\text{2-oxoindoline-5-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-oxoindoline-5-sulfonic acid+SOCl2​→6-Chloro-2-oxoindoline-5-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade thionyl chloride and appropriate safety measures to handle the by-products, sulfur dioxide (SO2) and hydrogen chloride (HCl).

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-oxoindoline-5-sulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Reduction: The compound can be reduced to form 6-chloro-2-oxoindoline-5-sulfonamide.

    Oxidation: Oxidative reactions can further modify the indoline ring or the sulfonyl chloride group.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Major Products

    Sulfonamide derivatives: Formed through nucleophilic substitution.

    Reduced products: Such as 6-chloro-2-oxoindoline-5-sulfonamide.

    Oxidized products: Depending on the specific oxidizing agent used, various oxidized derivatives can be obtained.

Scientific Research Applications

6-Chloro-2-oxoindoline-5-sulfonyl chloride is utilized in various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2-oxoindoline-5-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical syntheses to form sulfonamide, sulfonate, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline-6-sulfonyl chloride
  • 2-Chloro-pyrimidine-5-sulfonyl chloride
  • 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride
  • 6-Chloro-2-naphthyl sulfonyl chloride
  • 6-Chloro-pyridine-3-sulfonyl chloride

Uniqueness

6-Chloro-2-oxoindoline-5-sulfonyl chloride is unique due to its indoline core structure, which imparts specific chemical properties and reactivity. This compound’s combination of a sulfonyl chloride group and a chlorine atom on the indoline ring makes it particularly useful in the synthesis of sulfonamide derivatives and other complex organic molecules.

Properties

IUPAC Name

6-chloro-2-oxo-1,3-dihydroindole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO3S/c9-5-3-6-4(2-8(12)11-6)1-7(5)15(10,13)14/h1,3H,2H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFKEZJREGYOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923231-83-8
Record name 6-chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride
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